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Compound of Interest

Compound Name: O-Desmethyl ranolazine

Cat. No.: B563687

O-Desmethyl Ranolazine: A Comprehensive
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Desmethyl ranolazine, with the CAS Number 172430-45-4, is the principal O-demethylated
metabolite of ranolazine, a medication utilized for the management of chronic stable angina.[1]
[2] This technical guide provides a thorough examination of the chemical structure,
physicochemical properties, and pharmacological aspects of O-Desmethyl ranolazine. It
includes a detailed, plausible synthetic route, analytical methodologies for its characterization,
and an exploration of its metabolic pathway and potential biological activities. This document is
intended to serve as a valuable resource for researchers and professionals engaged in drug
metabolism studies, medicinal chemistry, and the development of cardiovascular therapeutics.

Chemical Structure and Identification

O-Desmethyl ranolazine, also known as N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-
hydroxyphenoxy)propyl]piperazin-1-yljacetamide, is structurally analogous to its parent
compound, ranolazine, with the exception of a hydroxyl group in place of the methoxy group on
the phenoxy ring.[1][3]

Chemical Structure:

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b563687?utm_src=pdf-interest
https://www.benchchem.com/product/b563687?utm_src=pdf-body
https://www.researchgate.net/publication/232067458_Chemo-enzymatic_synthesis_of_both_enantiomers_of_the_anti-anginal_drug_ranolazine
https://www.chemsrc.com/en/cas/172430-45-4_248623.html
https://www.benchchem.com/product/b563687?utm_src=pdf-body
https://www.benchchem.com/product/b563687?utm_src=pdf-body
https://www.researchgate.net/publication/232067458_Chemo-enzymatic_synthesis_of_both_enantiomers_of_the_anti-anginal_drug_ranolazine
https://www.pharmaffiliates.com/en/1393717-45-7-n-2-6-dimethylphenyl-2-4-2-hydroxy-3-4-methoxyphenoxy-propyl-piperazin-1-yl-acetamide-pa1824690.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b563687?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o
H
0 0 H
(\ N
= N ~0
Table 1: Chemical Identifiers
Identifier Value Reference(s)

N-(2,6-dimethylphenyl)-2-[4-[2-
hydroxy-3-(2-

IUPAC Name ydroxy-3-( | ]
hydroxyphenoxy)propyl]pipera

zin-1-yllacetamide

CAS Number 172430-45-4 [1]

Molecular Formula C23H31N304 [1]

Molecular Weight 413.51 g/mol [1]
CVT-2514, o-Desmethyl

Synonyms ] [1]
ranolazine

Physicochemical Properties
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The physicochemical properties of O-Desmethyl ranolazine are crucial for its absorption,
distribution, metabolism, and excretion (ADME) profile.

Table 2: Physicochemical Data

Property Value Reference(s)
Melting Point 48-50°C [4]

White to off-white solid
Appearance

(predicted)

Soluble in DMSO and Ethanol.
N Very slightly soluble in water
Solubility ) ] [5][6]
(predicted based on ranolazine

solubility)

Not experimentally determined.
Predicted to have basic

pKa _ .
centers on the piperazine

nitrogens.

Synthesis and Experimental Protocol

While O-Desmethyl ranolazine is primarily formed via metabolism, a plausible synthetic route
can be derived from the established synthesis of ranolazine. The key modification involves the
use of a starting material with a free hydroxyl group on the phenyl ring, which must be
protected during the initial reaction steps.

Proposed Synthetic Pathway

The synthesis can be envisioned as a multi-step process involving the preparation of a
protected phenoxy epoxide intermediate, followed by coupling with a piperazine derivative, and
subsequent deprotection.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b563687?utm_src=pdf-body
https://eureka.patsnap.com/patent-CN1915982A
https://pubmed.ncbi.nlm.nih.gov/26655634/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3085780/
https://www.benchchem.com/product/b563687?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b563687?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Intermediate 1 Synthesis

Protection (e.g., Benzyl bromide) [ \\ Epichlorohydrin, NaOH
21 Protected 2- . N
EEEEEEEEEEEEEEEEEEEEEE Final Coupling and Deprotection
Deprotection (e.g., H2, PA/C)
Protected O-Desmethyl Ranolazine

Click to download full resolution via product page

Caption: Proposed synthetic pathway for O-Desmethyl ranolazine.

Detailed Experimental Protocol (Hypothetical)

This protocol is a scientifically informed projection based on known chemical reactions for
similar molecules.

Step 1: Synthesis of 1-(Benzyloxy)-2-(oxiran-2-ylmethoxy)benzene (Protected Phenoxy
Epoxide)

e To a solution of 2-hydroxyphenol in a suitable solvent (e.g., acetone), add potassium
carbonate.

o Slowly add benzyl bromide and reflux the mixture until the reaction is complete (monitored
by TLC).

o Work up the reaction to isolate the benzylated phenol.
o Dissolve the protected phenol in a mixture of a suitable solvent (e.g., dioxane) and water.

e Add sodium hydroxide, followed by the dropwise addition of epichlorohydrin at room
temperature.
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¢ Reflux the mixture for several hours.

o After cooling, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic
layer, and concentrate under reduced pressure to obtain the crude epoxide intermediate.
Purify by column chromatography if necessary.

Step 2: Synthesis of N-(2,6-Dimethylphenyl)-1-piperazineacetamide

Dissolve 2,6-dimethylaniline in a suitable solvent (e.g., dichloromethane) and cool to 0°C.
e Add triethylamine, followed by the dropwise addition of chloroacetyl chloride.
« Stir the reaction at 0°C for several hours.

« Filter the reaction mixture and wash the solid with cold solvent to obtain 2-chloro-N-(2,6-
dimethylphenyl)acetamide.

» Suspend the chloroacetamide derivative in ethanol and add an excess of piperazine.
o Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

o Cool the reaction mixture, remove the solvent under reduced pressure, and purify the
residue to obtain N-(2,6-dimethylphenyl)-1-piperazineacetamide.

Step 3: Synthesis of Protected O-Desmethyl Ranolazine

» Dissolve N-(2,6-dimethylphenyl)-1-piperazineacetamide and the protected phenoxy epoxide
from Step 1 in a suitable solvent (e.g., isopropanol).

¢ Reflux the mixture for several hours.

e Monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the
solvent under reduced pressure to yield the crude protected O-Desmethyl ranolazine.

Step 4: Deprotection to Yield O-Desmethyl Ranolazine

o Dissolve the protected compound from Step 3 in a suitable solvent (e.g., ethanol).
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e Add a palladium on carbon (Pd/C) catalyst.

e Subject the mixture to a hydrogen atmosphere (hydrogenation) until the deprotection is
complete.

« Filter off the catalyst and concentrate the filtrate to obtain O-Desmethyl ranolazine. The
final product can be purified by crystallization or column chromatography.

Metabolism

O-Desmethyl ranolazine (CVT-2514) is a major metabolite of ranolazine. The metabolic
conversion is primarily mediated by the cytochrome P450 enzyme system in the liver.

__Metabolizes Ranolazine O-Demethylation > O-Desmethyl Ranolazine
(CVT-2514)

Click to download full resolution via product page

Caption: Metabolic conversion of Ranolazine to O-Desmethyl ranolazine.

Ranolazine undergoes extensive metabolism, with O-demethylation being one of the key
pathways.[2][7] The primary enzyme responsible for this transformation is CYP3A4, with a
minor contribution from CYP2D6.[7]

Pharmacology

The pharmacological activity of O-Desmethyl ranolazine is of significant interest, as
metabolites can contribute to the therapeutic effects or side effects of the parent drug.

A study that synthesized five principal metabolites of ranolazine, including O-Desmethyl
ranolazine (CVT-2514), evaluated their effects on myocardial ischemia in mice. The results
indicated that while other metabolites showed some protective effects, the potency of all tested
metabolites, including CVT-2514, was less than that of the parent drug, ranolazine.

Given its structural similarity to ranolazine, it is plausible that O-Desmethyl ranolazine
interacts with similar molecular targets, albeit with potentially different affinities. The primary
mechanism of action of ranolazine is the inhibition of the late inward sodium current (INa) in
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cardiac myocytes. This inhibition leads to a reduction in intracellular sodium and consequently,
a decrease in calcium overload via the sodium-calcium exchanger, which is beneficial in
ischemic conditions.

Cardiac Myocyte

( )
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Caption: Predicted mechanism of action for O-Desmethyl ranolazine.

Analytical Methodology

The quantitative analysis of O-Desmethyl ranolazine, particularly in biological matrices, is
essential for pharmacokinetic and metabolic studies. A validated enantioselective bioanalytical
method using dispersive liquid-liquid microextraction (DLLME) and LC-MS/MS has been
developed for the chiral analysis of ranolazine and O-Desmethyl ranolazine.

Sample Preparation: Dispersive Liquid-Liquid
Microextraction (DLLME)

o Analytes are extracted from the microsomal medium.
o Chloroform is used as the extractor solvent.

o Acetone serves as the dispersive solvent.

Chromatographic Conditions

e Column: Chiralcel OD-H® (cellulose tris[3,5-dimethylphenylcarbamate])

o Mobile Phase: Hexane:Ethanol (60:40, v/v) with 0.05% Diethylamine (DEA)
e Flow Rate: 1.0 mL/min

o Detection: MS/MS

This method allows for the simultaneous analysis of the enantiomers of both ranolazine and O-
Desmethyl ranolazine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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